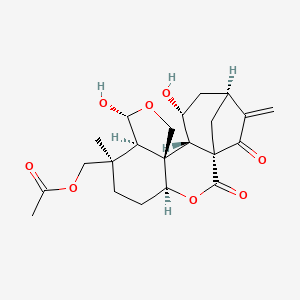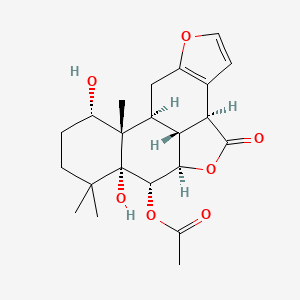
Carpalasionin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
However, the search did return results related to the synthesis and study of molecules resembling carpanone, which might be of interest given the similarity in context but does not directly address the query about "Carpalasionin." For example, Goess et al. (2006) discussed the synthesis of a 10,000-membered library of molecules resembling the natural product carpanone, discovering molecules that inhibit exocytosis from the Golgi apparatus, which could offer insights into the synthetic approaches for complex organic molecules (Goess, Hannoush, Chan, Kirchhausen, & Shair, 2006).
Scientific Research Applications
Acupuncture Mechanism Research : Acupuncture, including its application to carpal tunnel syndrome, involves the stimulation of acupuncture needles affecting the nervous system, muscles, and connective tissue. This could be relevant if Carpalasionin is being researched in the context of alternative medicine or nerve-related conditions (Napadow et al., 2008).
Gene Expression in Grass Carp : Research on the gene structures of grass carp might provide insights into genetic methodologies that could be applied to the study of this compound, if its effects or production involve genetic components (Li et al., 2010).
Antioxidant Response in Fish : Studies on the oxidative stress response and antioxidant enzyme activities in fish could be relevant if this compound has antioxidant properties or if it is being studied in aquatic organisms (Xing et al., 2012).
Dietary Influences on Fish Health : Research on how dietary factors affect the health and immune response of fish might provide a context for studying this compound if it is a dietary component or affects nutrition (Hoseinifar et al., 2021).
CARP Gene in Cardiac Myocytes : Studies on the CARP gene and its response to stressors in cardiac cells could offer a framework for researching this compound if it has applications in cardiac health or stress response (Aihara et al., 2000).
Safety and Hazards
properties
IUPAC Name |
[(1S,4S,7R,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-10-12-6-13(24)15-21(7-12,17(10)25)19(27)30-14-4-5-20(3,8-28-11(2)23)16-18(26)29-9-22(14,15)16/h12-16,18,24,26H,1,4-9H2,2-3H3/t12-,13-,14+,15-,16-,18-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORCTCAHGPHFQO-WEOPCBAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the origin of carpalasionin, and what type of compound is it?
A1: this compound is a diterpenoid isolated from the stem and leaves of the Rabdosia lasiocarpa plant. [] Diterpenoids are a class of natural products derived from a 20-carbon isoprenoid precursor and often exhibit biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1150659.png)